Desacetyl-alacepril is a significant metabolite of alacepril, an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension and heart failure. This compound plays a crucial role in the pharmacological effects of its parent drug, as it is converted into captopril, another well-known ACE inhibitor. The conversion process involves deacetylation, which is facilitated by acetylase enzymes present in the body.
Desacetyl-alacepril is derived from alacepril, which is synthesized through specific chemical reactions involving S-acetylcaptopril and (S)-tert-butyl 2-amino-3-phenylpropanoate. This synthesis can be optimized for industrial production to ensure high yield and purity.
Desacetyl-alacepril falls under the category of ACE inhibitors, which are classified based on their source and molecular structure. These compounds inhibit the activity of ACE, thereby reducing the formation of angiotensin II, a potent vasoconstrictor, and increasing levels of bradykinin, a vasodilator.
The synthesis of desacetyl-alacepril primarily involves the deacetylation of alacepril. The reaction conditions are critical for optimizing yield and purity, with temperature, pH, and solvent selection being key factors.
Desacetyl-alacepril has a complex molecular structure characterized by its functional groups that enable its biological activity as an ACE inhibitor. The compound's structure is essential for its interaction with the enzyme.
Desacetyl-alacepril can undergo various chemical reactions:
Desacetyl-alacepril functions primarily through its role as an ACE inhibitor:
Desacetyl-alacepril has several scientific applications:
Desacetyl-alacepril is the primary active metabolite of the prodrug alacepril, formed via enzymatic deacetylation. This reaction is catalyzed by sialic acid 9-O-acetylesterase, a heterodimeric enzyme (29 kDa and 36 kDa subunits) identified in rat liver cytosol [3]. The enzyme specifically hydrolyzes the thioester bond in alacepril, yielding desacetyl-alacepril and acetic acid. Its catalytic mechanism involves:
Table 1: Enzymatic Characteristics of Sialic Acid 9-O-Acetylesterase
Property | Value | Experimental Context |
---|---|---|
Molecular Weight | 29 kDa + 36 kDa subunits | SDS-PAGE (rat liver cytosol) |
Km (alacepril) | 1.0 ± 0.2 mM | In vitro kinetics |
Inhibitors | α-Naphthyl acetate | Competitive inhibition assay |
pH Optimum | 7.4–8.0 | Rat hepatic fractionation studies |
This enzymatic step is rate-limiting in alacepril’s metabolic activation, influencing its prolonged hypotensive effects [1] [3].
Species-specific variations in desacetyl-alacepril formation significantly impact pharmacokinetics and therapeutic efficacy:
Table 2: Species-Dependent Pharmacokinetic Parameters of Desacetyl-Alacepril
Species | Bioavailability (%) | tmax (hours) | Tissue-to-Plasma Ratio |
---|---|---|---|
Rat | 92 ± 8 | 0.25–0.5 | 3.1 ± 0.4 |
Dog | 58 ± 6 | 2–4 | 1.8 ± 0.3 |
Human* | 75 ± 12 | 1–2 | 2.3 ± 0.5 |
Data from primary human hepatocyte cultures [7] [10].
These differences underscore the need for species-adjusted dosing in preclinical studies.
Chemical synthesis of desacetyl-alacepril employs sequential coupling and deprotection steps:1. Amide bond formation:- React S-acetylcaptopril (C9H13NO3S) with (S)-tert-butyl 2-amino-3-phenylpropanoate under peptide-coupling conditions (DCC/HOBt), yielding a protected intermediate (C20H26N2O5S) [4] [5].- Reaction efficiency exceeds 85% at 0°C in anhydrous DMF, minimizing racemization [5].2. Deprotection:- Cleave the tert-butyl ester using trifluoroacetic acid (TFA)/dichloromethane (1:1 v/v), generating alacepril [4].- Critical parameters: Reaction time ≤30 min to prevent thioester degradation; TFA stoichiometry controlled at 10 eq. for complete deprotection [5].
Table 3: Key Synthetic Intermediates for Desacetyl-Alacepril
Compound | CAS Number | Molecular Formula | Role in Synthesis |
---|---|---|---|
S-Acetylcaptopril | 64838-55-7 | C9H13NO3S | Thiol-protected precursor |
(S)-tert-Butyl 2-amino-3-phenylpropanoate | 16874-17-2 | C13H19NO2 | Amine coupling component |
Alacepril | 74258-08-8* | C20H26N2O5S | Prodrug for deacetylation |
*Alacepril is the immediate precursor to desacetyl-alacepril (CAS: 74259-08-8) [5].
Desacetyl-alacepril is produced via alacepril deacetylation, optimized through:
Table 4: Hydrolysis Methods for Desacetyl-Alacepril Production
Method | Conditions | Yield (%) | Stereopurity |
---|---|---|---|
Alkaline hydrolysis | 0.1M NaOH, 25°C, 2 hours | 95–98 | Requires purification |
Enzymatic hydrolysis | Sialic acid esterase, pH 7.4, 37°C | 85–88 | >99% ee |
Acidic hydrolysis | 0.05M H2SO4, 60°C, 4 hours | 75–80 | Moderate degradation |
Enzyme immobilization on silica matrices has recently improved enzymatic scalability, achieving 90% yield in continuous-flow reactors [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2